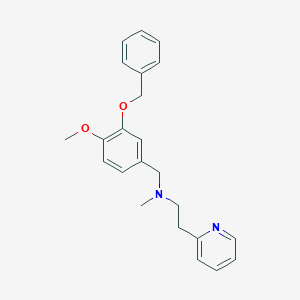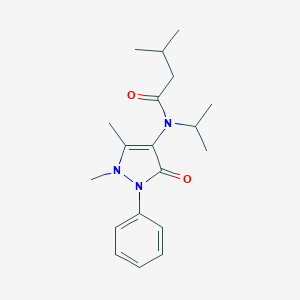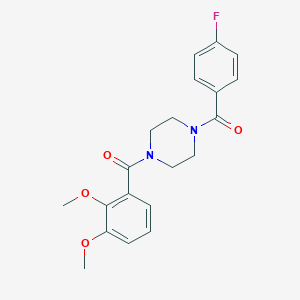![molecular formula C16H24N4O B246952 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol, also known as DM-BIE, is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is believed to exert its effects through interaction with specific protein targets. It has been shown to bind to the active site of certain enzymes, inhibiting their activity. Additionally, it has been shown to interact with specific amino acid residues in proteins, altering their conformation and function.
Biochemical and Physiological Effects:
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has also been shown to modulate the activity of certain ion channels, affecting neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is its versatility as a research tool. It can be used to study a variety of biological processes and has been shown to exhibit multiple modes of action. However, one limitation is its potential toxicity. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol. For example, it could be used to study the role of specific enzymes in cancer cell proliferation and apoptosis. Additionally, it could be used as a tool to study protein interactions and protein folding in more detail. Finally, 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol could be modified to improve its selectivity and reduce its potential toxicity, making it a more useful research tool.
Méthodes De Synthèse
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol can be synthesized through a multi-step process involving the reaction of 1,5-dimethyl-1H-benzimidazole with piperazine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been used as a fluorescent probe to study protein interactions and protein folding.
Propriétés
Nom du produit |
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol |
|---|---|
Formule moléculaire |
C16H24N4O |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
2-[4-[(1,5-dimethylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O/c1-13-3-4-15-14(11-13)17-16(18(15)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |
Clé InChI |
YDGHLTNHJPOUBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
